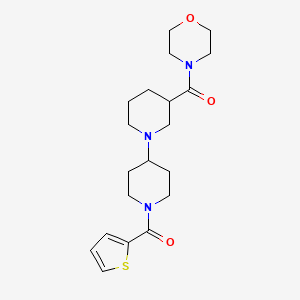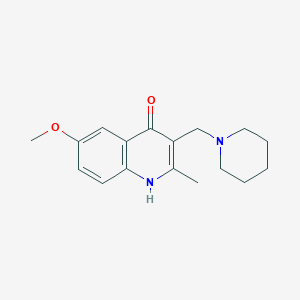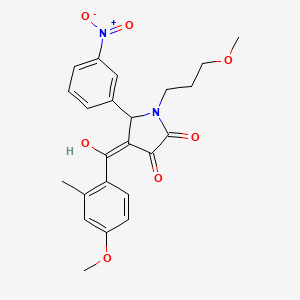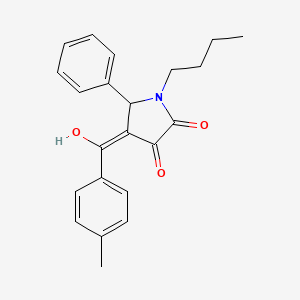
3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine, also known as MTDP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects. MTDP is a bipiperidine derivative that has been synthesized and studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine involves its interaction with various neurotransmitter systems. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This compound has also been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In addition, this compound has been shown to increase the levels of serotonin and norepinephrine, which can improve mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In Alzheimer's disease, this compound has been shown to improve cognitive function by increasing acetylcholine levels. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In depression, this compound has been shown to increase the levels of serotonin and norepinephrine, which can improve mood.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine in lab experiments is its potential therapeutic effects in treating various diseases. However, one limitation is the lack of long-term safety data. More research is needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the research of 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine. One direction is to further study its potential therapeutic effects in treating various diseases. Another direction is to study the long-term safety and efficacy of this compound in humans. Additionally, the development of new derivatives of this compound may lead to compounds with improved therapeutic effects and safety profiles.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects. This compound has been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and depression. The mechanism of action of this compound involves its interaction with various neurotransmitter systems. This compound has been shown to have various biochemical and physiological effects. One advantage of using this compound in lab experiments is its potential therapeutic effects in treating various diseases. However, one limitation is the lack of long-term safety data. There are several future directions for the research of this compound, including further study of its potential therapeutic effects and the development of new derivatives.
Synthesis Methods
The synthesis of 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine involves the reaction of 3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine with 2-thienylcarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or chloroform. After the reaction, the product is purified using column chromatography.
Scientific Research Applications
3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine has been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In depression, this compound has been shown to increase the levels of serotonin and norepinephrine, which can improve mood.
properties
IUPAC Name |
morpholin-4-yl-[1-[1-(thiophene-2-carbonyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c24-19(22-10-12-26-13-11-22)16-3-1-7-23(15-16)17-5-8-21(9-6-17)20(25)18-4-2-14-27-18/h2,4,14,16-17H,1,3,5-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLBLDITIMUGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CS3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)




![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5415854.png)
![N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-D-prolylpiperidine](/img/structure/B5415890.png)
![N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5415893.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)